molecular formula C19H17F6N5O2 B10948495 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

Cat. No.: B10948495
M. Wt: 461.4 g/mol
InChI Key: PPJHQYJTNZAOGR-UHFFFAOYSA-N
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Description

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyrazolopyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include difluoromethylating agents, hydroxylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrazole rings.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s fluorinated structure is of interest due to its potential interactions with biological molecules. Fluorine atoms can enhance the compound’s stability and bioavailability, making it a candidate for drug development.

Medicine

In medicine, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone is explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings. Its fluorinated structure can impart desirable properties like chemical resistance and durability.

Mechanism of Action

The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone involves its interaction with specific molecular targets. The compound’s fluorine atoms and hydroxyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyrazoles and pyrazolopyrimidines, such as:

  • [3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][7-(trifluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone
  • [3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanol

Uniqueness

What sets [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone apart is its specific combination of functional groups and fluorine atoms, which confer unique reactivity and potential applications. Its hydroxyl group, in particular, allows for additional chemical modifications, enhancing its versatility in various fields.

Properties

Molecular Formula

C19H17F6N5O2

Molecular Weight

461.4 g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C19H17F6N5O2/c20-14(21)12-7-19(32,18(24)25)30(28-12)17(31)10-8-26-29-13(15(22)23)6-11(27-16(10)29)9-4-2-1-3-5-9/h1-5,8,11,13-15,18,27,32H,6-7H2

InChI Key

PPJHQYJTNZAOGR-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C=NN2C1C(F)F)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O)C4=CC=CC=C4

Origin of Product

United States

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